molecular formula C20H19ClN6O3 B605946 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride CAS No. 1615197-10-8

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride

Cat. No.: B605946
CAS No.: 1615197-10-8
M. Wt: 426.86
InChI Key: HLYFDKZWVIBYKL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Syk Inhibitor IV, BAY 61-3606, has been shown to inhibit Syk-mediated cellular functions . It interacts with the Syk tyrosine kinase, competing with ATP . This interaction leads to the inhibition of Syk-mediated cellular functions such as glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation .

Cellular Effects

Syk Inhibitor IV, BAY 61-3606, has significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and induce cell cycle arrest at G0/G1 . More importantly, it dose-dependently induces apoptosis in multiple myeloma cells . It also significantly downregulates protein levels of IKZF1, IKZF3, c-MYC, and IRF-4 .

Molecular Mechanism

The molecular mechanism of action of Syk Inhibitor IV, BAY 61-3606, involves its binding interactions with biomolecules and changes in gene expression. It competes with ATP for binding to Syk tyrosine kinase , leading to the inhibition of Syk-mediated cellular functions . It also regulates IKZF1/3 at the post-translational level .

Temporal Effects in Laboratory Settings

Syk Inhibitor IV, BAY 61-3606, exhibits changes in its effects over time in laboratory settings. It has been shown to induce significant inhibition of cell growth in multiple myeloma cells at concentrations as low as 10 nM . The inhibition of proliferation was accompanied by increased cell cycle arrest at G0/G1 .

Dosage Effects in Animal Models

The effects of Syk Inhibitor IV, BAY 61-3606, vary with different dosages in animal models. It exhibits good oral bioavailability and in vivo efficacy in rat models . Specific dosage effects in animal models are not mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY 61-3606 (hydrochloride) involves multiple steps, starting with the preparation of the core imidazo[1,2-c]pyrimidine structure. The key steps include:

    Formation of the imidazo[1,2-c]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves a substitution reaction to attach the 3,4-dimethoxyphenyl group to the imidazo[1,2-c]pyrimidine core.

    Attachment of the pyridine-3-carboxamide group: This is done through an amide bond formation reaction.

The final product is then converted to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods

Industrial production of BAY 61-3606 (hydrochloride) follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BAY 61-3606 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFDKZWVIBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648903-57-5
Record name 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648903-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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